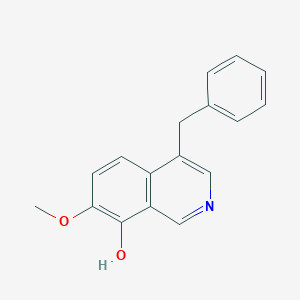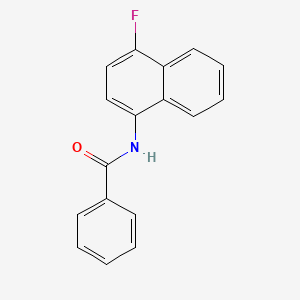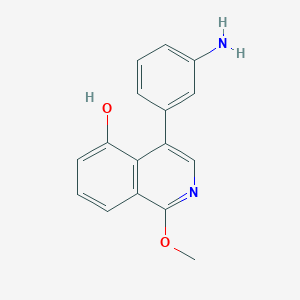
4-Benzyl-7-methoxyisoquinolin-8(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-7-methoxyisoquinolin-8-ol is a chemical compound with the molecular formula C17H15NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-methoxyisoquinolin-8-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4-Benzyl-7-methoxyisoquinolin-8-ol typically involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-7-methoxyisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 4-Benzyl-7-methoxyisoquinolin-8-ol typically require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be carried out under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Benzyl-7-methoxyisoquinolin-8-ol may yield quinoline derivatives, while reduction may produce isoquinoline-based alcohols. Substitution reactions can lead to a variety of functionalized isoquinoline compounds.
Applications De Recherche Scientifique
4-Benzyl-7-methoxyisoquinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound has potential applications in the study of enzyme interactions and protein-ligand binding. Its isoquinoline core is a common motif in biologically active molecules.
Medicine: 4-Benzyl-7-methoxyisoquinolin-8-ol derivatives have shown promise as potential therapeutic agents.
Industry: This compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Benzyl-7-methoxyisoquinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s isoquinoline core allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Benzyl-7-methoxyisoquinolin-8-ol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound shares a similar structure but lacks the benzyl and methoxy groups.
Quinoline: This compound is a simpler analog of isoquinoline and is used in the synthesis of various pharmaceuticals and agrochemicals.
Isoquinoline: The parent compound of 4-Benzyl-7-methoxyisoquinolin-8-ol, isoquinoline is a key building block in organic synthesis and medicinal chemistry.
The uniqueness of 4-Benzyl-7-methoxyisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
3200-52-0 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-benzyl-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3 |
Clé InChI |
TWLWTVSLAMLHIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)





![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
